molecular formula C6H9FN4O B060901 2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol CAS No. 188987-84-0

2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol

Cat. No. B060901
CAS RN: 188987-84-0
M. Wt: 172.16 g/mol
InChI Key: JKFRRQYLWXFBHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol, also known as AFE-2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AFE-2 is a derivative of the pyrimidine nucleoside, which is a building block of DNA and RNA. This compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol exerts its effects through multiple mechanisms of action. One of the primary mechanisms is the inhibition of enzymes involved in DNA synthesis, such as thymidylate synthase and dihydrofolate reductase. This compound has also been shown to inhibit the activity of enzymes involved in the biosynthesis of purines, which are essential components of DNA and RNA. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits the growth and proliferation of cells by inducing DNA damage and cell cycle arrest. This compound has also been shown to induce apoptosis in cancer cells by activating specific signaling pathways. In infectious diseases, this compound has been shown to inhibit the replication of viruses and bacteria by targeting specific enzymes involved in their biosynthesis. In neurological disorders, this compound has been shown to improve cognitive function and reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol has several advantages for lab experiments, including its stability and ease of synthesis. This compound can be synthesized using relatively simple methods and is stable under a wide range of conditions. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using this compound.

Future Directions

There are several potential future directions for research on 2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol. One area of research is the development of novel derivatives of this compound with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders and metabolic diseases. Additionally, further research is needed to elucidate the precise mechanisms of action of this compound and to optimize its dosing and administration for clinical use.

Synthesis Methods

2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol can be synthesized using a variety of methods, including the reaction of 2-amino-6-fluoropyrimidine with ethylene oxide or ethylene chlorohydrin. The reaction can be carried out in the presence of a catalyst, such as potassium hydroxide or sodium hydroxide, to yield this compound. The purity of the compound can be improved through recrystallization or column chromatography.

Scientific Research Applications

2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol has been studied for its potential therapeutic applications in various fields, including cancer research, infectious diseases, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in DNA synthesis. In infectious diseases, this compound has been studied for its antiviral and antibacterial properties. In neurological disorders, this compound has been shown to improve cognitive function and reduce inflammation in the brain.

properties

CAS RN

188987-84-0

Molecular Formula

C6H9FN4O

Molecular Weight

172.16 g/mol

IUPAC Name

2-[(2-amino-6-fluoropyrimidin-4-yl)amino]ethanol

InChI

InChI=1S/C6H9FN4O/c7-4-3-5(9-1-2-12)11-6(8)10-4/h3,12H,1-2H2,(H3,8,9,10,11)

InChI Key

JKFRRQYLWXFBHR-UHFFFAOYSA-N

SMILES

C1=C(N=C(N=C1F)N)NCCO

Canonical SMILES

C1=C(N=C(N=C1F)N)NCCO

synonyms

Ethanol, 2-[(2-amino-6-fluoro-4-pyrimidinyl)amino]- (9CI)

Origin of Product

United States

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